Home > Products > Screening Compounds P85995 > Beta-Amyloid (8-42)
Beta-Amyloid (8-42) -

Beta-Amyloid (8-42)

Catalog Number: EVT-247297
CAS Number:
Molecular Formula:
Molecular Weight: 3643.2
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Beta-Amyloid (8-42) is a peptide that plays a significant role in the pathology of Alzheimer's disease. It is a fragment of the larger amyloid precursor protein and is known to aggregate into fibrils and oligomers, which are associated with neurodegeneration. The specific sequence of Beta-Amyloid (8-42) includes amino acids from positions 8 to 42 of the full-length amyloid beta peptide, making it a variant that exhibits unique biochemical properties and aggregation behavior.

Source

Beta-Amyloid peptides are derived from the cleavage of amyloid precursor protein by beta-secretase and gamma-secretase enzymes. The production of these peptides is primarily observed in the human brain, particularly in regions affected by Alzheimer's disease.

Classification

Beta-Amyloid (8-42) can be classified as an amyloidogenic peptide due to its propensity to form insoluble fibrillar aggregates. It is categorized under neurotoxic peptides because of its association with neuronal cell death and cognitive decline in Alzheimer's disease.

Synthesis Analysis

The synthesis of Beta-Amyloid (8-42) can be performed using various methods, including solid-phase peptide synthesis and recombinant DNA technology.

Methods

  1. Solid-Phase Peptide Synthesis: This method employs a resin-bound approach where protected amino acids are sequentially added to form the peptide chain. The use of Fmoc (9-fluorenylmethyloxycarbonyl) chemistry allows for selective deprotection and coupling, facilitating the construction of the peptide sequence.
  2. Recombinant Expression: Bacterial expression systems can be utilized to produce Beta-Amyloid (8-42). This involves cloning the gene encoding the peptide into an expression vector, followed by transformation into a suitable bacterial strain. The peptide can then be isolated from inclusion bodies.

Technical Details

  • Purification Techniques: High-performance liquid chromatography (HPLC) is commonly used for purification. Reverse-phase HPLC with acidic mobile phases is effective for separating Beta-Amyloid peptides based on their hydrophobicity.
  • Characterization: Mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm the identity and purity of synthesized peptides.
Molecular Structure Analysis

The molecular structure of Beta-Amyloid (8-42) consists of a linear chain of amino acids that can adopt various conformations depending on environmental conditions.

Structure Data

  • Amino Acid Sequence: The sequence includes residues from position 8 to 42, contributing to its unique structural properties.
  • Conformation: In solution, Beta-Amyloid (8-42) tends to form beta-sheet structures, which are crucial for its aggregation into fibrils.
Chemical Reactions Analysis

Beta-Amyloid (8-42) undergoes several chemical reactions that influence its aggregation behavior and biological activity.

Reactions

  1. Aggregation: The peptide readily aggregates under physiological conditions, forming oligomers and fibrils that are toxic to neurons.
  2. Interaction with Metal Ions: Beta-Amyloid can bind metal ions such as copper and zinc, which may influence its aggregation kinetics and neurotoxicity.

Technical Details

The aggregation process can be monitored using techniques such as thioflavin T fluorescence assays, which provide insights into the kinetics of fibril formation.

Mechanism of Action

The mechanism by which Beta-Amyloid (8-42) exerts its effects involves several pathways leading to neuronal toxicity.

Process Data

  1. Neurotoxicity: Aggregated forms of Beta-Amyloid disrupt cellular membranes, leading to increased calcium influx and subsequent neuronal cell death.
  2. Inflammatory Response: The presence of Beta-Amyloid aggregates triggers an inflammatory response in the brain, further contributing to neurodegeneration.
Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of Beta-Amyloid (8-42) is essential for its characterization and application in research.

Physical Properties

  • Solubility: Beta-Amyloid exhibits poor solubility in aqueous solutions, leading to aggregation under physiological conditions.
  • Stability: The peptide is relatively stable at low temperatures but can aggregate rapidly at physiological temperatures.

Chemical Properties

  • pH Sensitivity: The aggregation behavior is influenced by pH; basic conditions tend to enhance solubility while acidic conditions promote aggregation.
  • Thermal Stability: Elevated temperatures can accelerate the unfolding and aggregation processes.
Applications

Beta-Amyloid (8-42) has several scientific applications, particularly in Alzheimer's disease research.

  1. Biomarker Development: It serves as a potential biomarker for early diagnosis of Alzheimer's disease due to its presence in cerebrospinal fluid.
  2. Drug Discovery: Researchers utilize this peptide in screening assays for compounds that inhibit its aggregation or mitigate its neurotoxic effects.
  3. Basic Research: It is used extensively in studies aimed at understanding the molecular mechanisms underlying Alzheimer’s disease pathology.
Molecular Characterization of Beta-Amyloid (8-42)

Proteolytic Processing and Cleavage Patterns in APP Metabolism

Beta-amyloid (Aβ)(8-42) is generated through alternative proteolytic processing of the amyloid precursor protein (APP), distinct from the canonical pathways producing full-length Aβ isoforms. APP is sequentially cleaved by β-secretase (BACE1) and γ-secretase, typically yielding Aβ(1-40) or Aβ(1-42). However, N-truncated variants like Aβ(8-42) arise when aminopeptidases (e.g., meprin β) or other exopeptidases further process the N-terminus after initial β-secretase cleavage at Asp1. This truncation eliminates residues 1–7 (DAEFRHDS), fundamentally altering the peptide’s physicochemical properties [2] [7] [10].

Table 1: Enzymatic Pathways Generating Aβ Variants

EnzymeCleavage SiteProductBiological Consequence
BACE1Met671/Asp672Aβ(1-42/40)Initial amyloidogenic fragment
γ-secretaseVariable (V39-I42)Aβ(x-42/40)C-terminal heterogeneity
Meprin βArg7-His8Aβ(8-42)Removal of hydrophilic N-terminal domain
NeprilysinMultiple sitesDegraded AβPhysiological clearance

This processing shift reduces solubility and increases aggregation propensity due to the loss of polar N-terminal residues. Unlike Aβ(1-42), which requires α-secretase for non-amyloidogenic processing, Aβ(8-42) formation bypasses regulatory checkpoints, accelerating pathological accumulation [7] [10].

Structural Dynamics of Beta-Amyloid (8-42) in Monomeric States

The absence of residues 1–7 confers enhanced hydrophobicity and structural rigidity to Aβ(8-42) monomers. Nuclear magnetic resonance (NMR) studies reveal that the truncated peptide adopts a collapsed coil conformation in aqueous solutions, with the N-terminal segment (residues 8–14) forming a stable β-hairpin stabilized by hydrophobic contacts between Tyr10 and Val12. This contrasts with full-length Aβ(1-42), whose N-terminus remains dynamically disordered [3] [7]. Molecular dynamics simulations indicate that Aβ(8-42) exhibits:

  • Reduced conformational flexibility in residues 8–20
  • Strengthened intramolecular interactions between the central hydrophobic core (CHC; LVFFA) and C-terminal domains
  • Spontaneous β-sheet propensity at residues 15–22, even in monomeric states [3] [8].

These structural features prime the peptide for rapid self-association by minimizing the energy barrier for nucleation-dependent aggregation.

Oligomerization Kinetics and Fibril Assembly Pathways

Aβ(8-42) exhibits accelerated oligomerization kinetics compared to full-length Aβ isoforms. Real-time kinetic analyses using thioflavin T fluorescence and electron paramagnetic resonance (EPR) spectroscopy demonstrate:

  • Lag phase reduction: 50–70% shorter than Aβ(1-42)
  • Elongation rate increase: 2.3-fold faster fibril growth
  • Critical oligomer concentration: 40% lower than Aβ(1-42) [4] [8].

The oligomerization pathway favors parallel β-sheet alignment via residues 18–26 (VFFAEDVG), forming stable hexameric or dodecameric pores. These oligomers act as structural nuclei for fibril elongation through a dock-and-lock mechanism. Fibrils display a twisted protofilament architecture with crossover distances of 47–74 nm, observed via cryo-electron microscopy (cryo-EM) [3] [8].

Conformational Polymorphism in Beta-Amyloid (8-42) Aggregates

Aβ(8-42) fibrils exhibit strain-specific polymorphism, propagating distinct quaternary structures under identical conditions. Cryo-EM reconstructions from Alzheimer’s disease brain-derived seeds reveal two dominant polymorphs:1. Type A fibrils:- ν-shaped molecular conformation (residues 12–42)- Intra-subunit contacts: Compact core stabilized by M35-V36 interactions- Twofold symmetry axis: Between L34 side chains- Right-handed helical twist

  • Type B fibrils:
  • υ-shaped conformation (residues 2–42)
  • Intersubunit salt bridges: K16-A42 stabilizing β-arc loops
  • Internal pores: Hydrophobic channels facilitating lipid interactions
  • Left-handed helical twist [3] [8].

This polymorphism arises from seeding history and microenvironmental factors (pH, lipid membranes). Type A fibrils correlate with dense-core plaques in cortical regions, while Type B associates with diffuse deposits in hippocampal strata [3] [8].

Comparative Analysis with Full-Length Aβ Isoforms (e.g., Aβ40, Aβ42)

Table 2: Biophysical and Pathological Properties of Aβ Isoforms

PropertyAβ(8-42)Aβ(1-42)Aβ(1-40)
Molecular Weight4,049 Da4,514 Da4,330 Da
HydrophobicityHigh (ΔG = −22.1 kcal/mol)Moderate (ΔG = −18.3 kcal/mol)Low (ΔG = −15.9 kcal/mol)
Aggregation Rate3.2 ± 0.4 nM/h1.1 ± 0.2 nM/h0.3 ± 0.1 nM/h
Toxicity (EC50)0.8 μM (neurons)1.5 μM (neurons)>5 μM (neurons)
Plaque LocalizationCore and diffuseDense-coreVascular

Key distinctions include:

  • Enhanced Membrane Permeability: Aβ(8-42) disrupts lipid bilayers 3× more efficiently than Aβ(1-42) due to solvent-exposed aliphatic residues (I32, V36) [4] [10].
  • Resistance to Proteolysis: Lacks neprilysin cleavage sites (positions 1–7), reducing degradation half-life by 60% versus full-length Aβ [10].
  • Biomarker Performance: Plasma Aβ(8-42)/Aβ(1-40) ratios improve amyloid PET correlation (AUC = 0.88) over Aβ(1-42)/Aβ(1-40) ratios (AUC = 0.76) in clinical cohorts [5] [6].
  • Cross-Seeding: Co-aggregates with Aβ(1-40) to form interlaced fibrils, accelerating overall amyloid deposition [4].

These properties establish Aβ(8-42) as a catalytically potent amyloid strain that enhances neurotoxicity and facilitates pathological progression in Alzheimer’s disease.

Table 3: Aβ Isoforms Mentioned in Article

IsoformKey Structural FeaturePathological Role
Aβ(8-42)N-truncated, hydrophobic core exposureAccelerates fibril nucleation
Aβ(1-42)Full-length, dynamic N-terminusPrimary plaque component
Aβ(1-40)Shorter C-terminus, reduced aggregationDominant soluble form
Aβ(1-43)Extended C-terminus, hyper-aggregationRare familial AD-associated

Properties

Product Name

Beta-Amyloid (8-42)

Molecular Weight

3643.2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.